molecular formula C14H20N2O3 B5251842 N-(2-hydroxypropyl)-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 6227-38-9

N-(2-hydroxypropyl)-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B5251842
CAS No.: 6227-38-9
M. Wt: 264.32 g/mol
InChI Key: GLSZIFPXWKIZQT-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxypropyl group and a trimethylphenyl group attached to an ethanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves the reaction of 2-hydroxypropylamine with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxy group with a halogen.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl group may form hydrogen bonds with biological molecules, while the trimethylphenyl group may interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-(2,4,6-trimethylphenyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(2,4,6-dimethylphenyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)propanediamide

Uniqueness

N-(2-hydroxypropyl)-N’-(2,4,6-trimethylphenyl)ethanediamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility in water, while the trimethylphenyl group provides steric hindrance and hydrophobic interactions.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-8-5-9(2)12(10(3)6-8)16-14(19)13(18)15-7-11(4)17/h5-6,11,17H,7H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSZIFPXWKIZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387483
Record name AGN-PC-0KE6RJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6227-38-9
Record name AGN-PC-0KE6RJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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